molecular formula C5ClN3 B14693799 Chloroethene-1,1,2-tricarbonitrile CAS No. 33342-62-0

Chloroethene-1,1,2-tricarbonitrile

Cat. No.: B14693799
CAS No.: 33342-62-0
M. Wt: 137.53 g/mol
InChI Key: SZAACPFXSUPRIA-UHFFFAOYSA-N
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Description

Chloroethene-1,1,2-tricarbonitrile is a halogenated tricarbonitrile derivative characterized by an ethene backbone substituted with three cyano groups (at positions 1, 1, and 2) and a chlorine atom. This compound’s reactivity is likely influenced by the electron-withdrawing cyano groups and the chlorine substituent, which may act as a leaving group in substitution reactions. Its electronic structure and stability are expected to differ significantly from related compounds due to the interplay between the chloro substituent and the conjugated tricarbonitrile system.

Properties

CAS No.

33342-62-0

Molecular Formula

C5ClN3

Molecular Weight

137.53 g/mol

IUPAC Name

2-chloroethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C5ClN3/c6-5(3-9)4(1-7)2-8

InChI Key

SZAACPFXSUPRIA-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=C(C#N)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethene-1,1,2-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction typically involves the following steps:

  • Malononitrile is added to a cooled solution of potassium hydroxide in anhydrous ethanol.
  • The mixture is stirred and allowed to react, forming the desired product.

Industrial Production Methods

Industrial production of 2-Chloroethene-1,1,2-tricarbonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Cycloaddition Reactions: Formation of heterocyclic compounds.

    Substitution Reactions: Formation of substituted nitrile derivatives.

Scientific Research Applications

2-Chloroethene-1,1,2-tricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroethene-1,1,2-tricarbonitrile involves its reactivity with various nucleophiles and electrophiles. The presence of three nitrile groups makes it a powerful electron acceptor, facilitating reactions with electron-donating groups. The chloro group can be substituted, leading to the formation of various derivatives with potential biological activity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Properties

Compound Substituent Type Key Structural Feature
This compound Halogen (Cl) Electron-withdrawing, potential leaving group
Systems 1–3 Aromatic hydrazones Extended π-conjugation, NH groups
Compound 64 Amine (pyrrolidinyl) Electron-donating, enhances nucleophilicity

Electronic Properties and Spectroscopic Behavior

Absorption Spectra

  • Systems 1–3 : Exhibit bathochromic shifts in polar solvents due to increased solvent polarity stabilizing excited states. This solvatochromism suggests strong dipole-dipole interactions .
  • This compound : Predicted to show similar solvatochromic behavior but with altered absorption maxima due to the chloro substituent’s electron-withdrawing nature.

FTIR Characteristics

  • Systems 1–3 : Display three key bands:
    • ν(NH) at 3208–3260 cm⁻¹ (absent in this compound).
    • ν(C≡N) at 2209–2212 cm⁻¹ (shared with this compound).
    • ν(C=N) at 1603–1611 cm⁻¹ (weaker or absent in Chloroethene due to lack of hydrazone groups) .

Table 2: FTIR Band Comparison

Compound ν(NH) (cm⁻¹) ν(C≡N) (cm⁻¹) ν(C=N) (cm⁻¹)
This compound ~2210
System 1 3260 2212 1611
System 2 3208 2210 1607
System 3 3211 2209 1603

Stability and Isomerism

  • Systems 1–3 : Density functional theory (DFT) calculations reveal E isomers as most stable for Systems 1–2, while System 3 favors the Z isomer due to steric hindrance from the bulky anthryl group .
  • This compound : Likely favors the E isomer due to reduced steric effects compared to System 3, though the electron-withdrawing Cl may influence torsional angles and conformational minima.

Table 3: Isomer Stability and Torsional Profiles

Compound Stable Isomer Torsional Minima (N1-N2-C1-C2)
This compound E (predicted) Similar to Systems 1–2
Systems 1–2 E Minima at -180°, 0°, 180°
System 3 Z Minima at -180°, 0°, 180°

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